molecular formula C15H20BrNO2 B12511634 Tert-butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate

Tert-butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate

Cat. No.: B12511634
M. Wt: 326.23 g/mol
InChI Key: RNZCQSVBUGGMJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Elucidation

The systematic IUPAC name tert-butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate reflects its three key structural components: a pyrrolidine ring, a 2-bromophenyl substituent, and a Boc protecting group. The pyrrolidine ring, a five-membered saturated heterocycle with one nitrogen atom, serves as the core scaffold. The 2-bromophenyl group is attached to the second carbon of the pyrrolidine ring, while the Boc group occupies the nitrogen atom at the first position.

The molecular structure can be represented by the SMILES notation O=C(N1C(C2=CC=CC=C2Br)CCC1)OC(C)(C)C, which encodes the spatial arrangement of atoms. Key physicochemical properties include a predicted boiling point of $$ 373.1 \pm 42.0^\circ \text{C} $$ and a density of $$ 1.319 \pm 0.06 \, \text{g/cm}^3 $$. The Boc group enhances solubility in organic solvents, while the bromine atom introduces steric and electronic effects critical for cross-coupling reactions.

Table 1: Key Properties of this compound

Property Value
Molecular Formula $$ \text{C}{15}\text{H}{20}\text{BrNO}_2 $$
Molecular Weight 326.23 g/mol
Boiling Point $$ 373.1 \pm 42.0^\circ \text{C} $$
Density $$ 1.319 \pm 0.06 \, \text{g/cm}^3 $$
Storage Conditions Sealed, dry, 2–8°C

Historical Context in Heterocyclic Chemistry

Pyrrolidine derivatives have been pivotal in medicinal chemistry since the mid-20th century, with applications ranging from antipsychotics to enzyme inhibitors. The introduction of the Boc group in the 1960s revolutionized peptide synthesis by providing a stable yet removable protecting group for amines. This compound emerged as a strategic intermediate in the synthesis of bioactive molecules, particularly those requiring regioselective bromination for subsequent Suzuki-Miyaura couplings.

The compound’s design leverages the pyrrolidine ring’s conformational rigidity, which restricts rotational freedom and enhances binding affinity in target proteins. For example, pyrrolidine-based structures are found in drugs such as procyclidine (an anticholinergic agent) and bepridil (a calcium channel blocker). The 2-bromophenyl moiety further enables diversification through palladium-catalyzed cross-couplings, making this compound a versatile building block in fragment-based drug discovery.

Positional Isomerism in Bromophenyl-Substituted Pyrrolidine Derivatives

Positional isomerism in bromophenyl-substituted pyrrolidines significantly impacts their reactivity and applications. Comparing this compound with its 3- and 4-bromo isomers reveals stark differences:

  • Steric Effects : The 2-bromo substituent introduces steric hindrance near the pyrrolidine nitrogen, potentially slowing nucleophilic attacks at this site. In contrast, 4-bromo isomers (e.g., 1-(4-bromophenyl)pyrrolidine, CID 7016457) exhibit minimal steric interference, favoring reactions at the nitrogen.
  • Electronic Effects : The electron-withdrawing bromine atom in the 2-position reduces electron density at the adjacent carbon, directing electrophilic substitutions to the para position of the phenyl ring. This contrasts with 3-bromo isomers, where resonance effects dominate.
  • Synthetic Utility : The 2-bromo configuration is preferred for synthesizing ortho-substituted biaryl compounds via Ullmann or Buchwald-Hartwig couplings, whereas 4-bromo derivatives (e.g., 1-(4-bromophenyl)pyrrolidine-2,5-dione) are more reactive in Michael additions.

Table 2: Comparison of Bromophenyl-Substituted Pyrrolidine Isomers

Isomer Position Molecular Weight (g/mol) Key Reactivity Preferred Reactions
2-Bromo 326.23 Sterically hindered, electrophilic Suzuki-Miyaura coupling
3-Bromo 326.23 Resonance-dominated Nucleophilic aromatic substitution
4-Bromo 226.11 Low steric hindrance Buchwald-Hartwig amination

The tert-butyl group’s role in stabilizing the carbamate functionality cannot be understated. By shielding the nitrogen from undesired side reactions, it ensures the integrity of the pyrrolidine ring during multi-step syntheses. This protective effect is less critical in 4-bromo isomers, where the nitrogen is more accessible for derivatization.

Properties

IUPAC Name

tert-butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-10-6-9-13(17)11-7-4-5-8-12(11)16/h4-5,7-8,13H,6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZCQSVBUGGMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sodium Borohydride-Mediated Reduction

The most widely cited method involves the reduction of 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole (compound 8) using sodium borohydride (NaBH₄) in methanol and acetic acid at −65°C under nitrogen.

Procedure :

  • Dissolve 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole (393 mmol) in methanol (1,300 mL) and acetic acid (330 mL).
  • Add NaBH₄ (589 mmol) portionwise at −65°C.
  • Warm to room temperature, concentrate, and extract with 5N HCl.
  • Basify with NaOH, extract with ethyl acetate, and purify via silica gel chromatography.

Outcome :

  • Yield : 68.5 g (82% yield) of 2-(2-bromophenyl)pyrrolidine.
  • Key Advantage : High stereochemical fidelity due to low-temperature conditions.

Boc Protection of Pyrrolidine Intermediate

The resultant pyrrolidine is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF):

Procedure :

  • Dissolve 2-(2-bromophenyl)pyrrolidine (257 mmol) in dry THF (870 mL).
  • Add Boc₂O (264 mmol) dropwise at 0°C.
  • Stir at room temperature for 48 hours, concentrate, and crystallize from iso-hexane.

Outcome :

  • Yield : 42 g (primary batch) + 33 g (secondary batch) after chromatography.
  • Purity : >95% by ¹H NMR (δ 1.48–1.49 ppm for tert-butyl group).

Direct Boc Protection via Nucleophilic Substitution

One-Pot Boc Protection with Triethylamine

A simplified protocol uses Boc₂O with triethylamine (TEA) in dichloromethane (DCM) at room temperature:

Procedure :

  • Mix 2-(2-bromophenyl)pyrrolidine (5 mmol), Boc₂O (10 mmol), TEA (10 mmol), and catalytic DMAP in DCM (20 mL).
  • Stir for 16 hours, concentrate, and purify via silica gel chromatography (PE/EA = 5:1).

Outcome :

  • Yield : 98.1% (1.6 g) as a colorless oil.
  • Analytical Data : ESI-MS m/z [M+1]⁺ 270.0, 272.0 (bromine isotope pattern).

Catalytic Hydrogenation Approaches

High-Pressure Hydrogenation with Chiral Catalysts

A patent-described method employs chiral catalysts for enantioselective synthesis:

Procedure :

  • Combine chiral catalyst M (0.007 mmol), sodium ethoxide (0.71 mmol), and (S)-N-p-methoxybenzyl-2-tert-butoxycarbonyl-4-benzyloxycarbonyl-2,3-dihydro-1H-pyrrole (7.1 mmol) in ethanol/DMF.
  • React under H₂ (1.4–1.5 MPa) at 50°C for 8 hours.
  • Acidify with acetic acid, extract with EtOAc, and purify via column chromatography.

Outcome :

  • Yield : 82.9% (6.8 g) of tert-butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate.
  • Stereoselectivity : >99% ee confirmed by chiral HPLC.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

Method Conditions Yield Purity Stereoselectivity
NaBH₄ Reduction −65°C, MeOH/AcOH 82% >95% Racemic
Boc Protection RT, THF/Boc₂O 98% >97% Retained
Catalytic Hydrogenation 50°C, H₂ (1.5 MPa) 83% >99% Enantioselective

Table 2: Reagent Efficiency

Reagent Role Optimal Equivalents
NaBH₄ Reducing agent 1.5 eq
Boc₂O Protecting agent 1.2 eq
Chiral Catalyst M Enantioselective catalyst 0.1 mol%

Scalability and Industrial Considerations

Continuous Flow Synthesis

Recent advancements propose flow chemistry for Boc protection to enhance scalability:

  • Setup : Microreactor with residence time <5 minutes.
  • Throughput : 1 kg/hour with 94% yield.

Solvent Optimization

  • Preferred Solvents : THF > DCM > EtOAc (based on dielectric constant and boiling point).
  • Waste Reduction : Ethanol/water mixtures reduce organic waste by 40%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 1.48 (s, 9H, tert-butyl), 2.80–2.87 (m, 1H, pyrrolidine), 7.42–7.58 (d, 1H, aromatic).
  • 13C NMR : δ 28.4 (tert-butyl), 80.1 (C=O), 122.1–131.8 (aromatic Br).

Chromatographic Purity

  • HPLC : Rt = 12.3 min (C18 column, MeCN/H₂O = 70:30).
  • Chiral HPLC : >99% ee (Chiralpak AD-H, hexane/i-PrOH = 90:10).

Challenges and Mitigation Strategies

Bromine Displacement

  • Risk : Unwanted nucleophilic substitution at the 2-bromophenyl group.
  • Solution : Use aprotic solvents (THF, DMF) and avoid strong bases.

Epimerization During Boc Protection

  • Risk : Racemization at the pyrrolidine chiral center.
  • Solution : Conduct reactions at 0°C and minimize stirring time.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, such as azides or nitriles.

    Oxidation: Products include oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Hydrolysis: The corresponding carboxylic acid and alcohol.

Scientific Research Applications

Tert-butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The bromophenyl group may play a role in binding to target sites, while the pyrrolidine ring can influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

tert-Butyl 2-(2-bromo-5-methylphenyl)pyrrolidine-1-carboxylate (Compound 19)

  • Structural Difference : Incorporates a methyl group at the C5 position of the bromophenyl ring.

tert-Butyl 2-(2-bromo-4-fluorophenyl)pyrrolidine-1-carboxylate (Compound 24)

  • Structural Difference : Substitutes a fluorine atom at the C4 position of the bromophenyl ring.
  • Impact : Fluorine’s electronegativity may alter electronic properties, influencing reactivity in Suzuki-Miyaura couplings. Synthesis follows a similar Boc-protection strategy .

tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate

  • Structural Difference : Bromine at the meta position (C3) instead of ortho (C2).
  • This compound is commercially available (CAS: 871717-03-2) with multiple identifiers (e.g., SCHEMBL3663950) .

Analogs with Non-Halogenated Aryl Groups

tert-Butyl 2-(2-methylbenzyl)pyrrolidine-1-carboxylate

  • Structural Difference : Replaces bromine with a methylbenzyl group.
  • Impact: The methyl group increases lipophilicity (logP) but eliminates cross-coupling reactivity. Reported yield is 30%, significantly lower than the target compound’s 86%, suggesting synthetic challenges with non-halogenated analogs .

tert-Butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate

  • Structural Difference: Features a phenoxymethyl group instead of bromophenyl.
  • Impact: The ether linkage introduces hydrogen-bonding capability, useful in organocatalysis. This compound (CAS: 174213-51-5) is marketed as a high-purity pharmaceutical intermediate .

Sulfur-Containing Analogs

tert-Butyl 3-[(3,4-dichlorophenyl)sulfanyl]methylpyrrolidine-1-carboxylate

  • Structural Difference : Includes a sulfanyl-methyl group linked to a 3,4-dichlorophenyl ring.
  • Impact : The sulfur atom enhances nucleophilicity, enabling thiol-ene reactions. Synthesized in 91% yield via SN2 displacement, outperforming the target compound’s yield .

Regioisomeric and Stereochemical Variants

tert-Butyl 3-(2-bromophenyl)piperidine-1-carboxylate

  • Structural Difference : Piperidine core instead of pyrrolidine.
  • Commercial suppliers exist (CAS: 1203683-54-8), indicating industrial relevance .

Key Data Table: Comparative Analysis

Compound Name Substituent Position/Group Yield (%) Key Properties/Applications References
Tert-butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate C2: 2-bromophenyl 86 High cross-coupling reactivity
Tert-butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate C3: 3-bromophenyl N/A Reduced steric hindrance
Tert-butyl 2-(2-methylbenzyl)pyrrolidine-1-carboxylate C2: 2-methylbenzyl 30 Increased lipophilicity
Tert-butyl 3-[(3,4-dichlorophenyl)sulfanyl]methylpyrrolidine-1-carboxylate C3: sulfanyl-methyl 91 Thiol-mediated reactivity

Biological Activity

Tert-butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes available research findings, case studies, and data tables related to its biological effects, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with a tert-butyl group and a bromophenyl moiety. The structural formula can be represented as follows:

C13H16BrNO2\text{C}_{13}\text{H}_{16}\text{Br}\text{N}\text{O}_2

This structure suggests potential interactions with various biological targets due to the presence of both lipophilic and polar functional groups.

Research indicates that compounds similar to this compound may act through several mechanisms:

  • Receptor Modulation : Compounds in this class often interact with specific receptors, potentially modulating pathways involved in cancer progression or neurodegenerative diseases.
  • Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit certain enzymes linked to tumor growth or inflammation.
  • Antimicrobial Activity : Preliminary data indicate potential activity against bacterial strains, which could be attributed to structural similarities with known antibacterial agents.

Antitumor Activity

Several studies have evaluated the antitumor effects of related pyrrolidine derivatives. For instance, a study utilizing xenograft models demonstrated that pyrrolidine derivatives could significantly reduce tumor viability in aggressive cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) by approximately 55% at a concentration of 10 µM after three days of treatment .

CompoundCell LineConcentration (µM)Viability Reduction (%)
(±)-25MDA-MB-2311055

Antimicrobial Activity

In vitro assays have shown that pyrrole derivatives exhibit antimicrobial properties against various pathogens. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, outperforming traditional antibiotics .

Compound TypePathogenMIC (µg/mL)
Pyrrole BenzamideStaphylococcus aureus3.12 - 12.5
Control (Ciprofloxacin)Staphylococcus aureus2

Case Studies

  • In Vivo Efficacy : In a study involving mice models, the administration of a structurally related compound resulted in significant tumor size reduction when compared to control groups receiving no treatment or vehicle control .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications in the bromophenyl group could enhance receptor affinity and selectivity towards specific cancer-related pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.